Welcome to the BenchChem Online Store!
molecular formula C8H8N2O2 B8457696 N-methoxyfuro[2,3-c]pyridin-7-amine

N-methoxyfuro[2,3-c]pyridin-7-amine

Cat. No. B8457696
M. Wt: 164.16 g/mol
InChI Key: IMUDHPKXGYMKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08378104B2

Procedure details

N-methoxyfuro[2,3-c]pyridin-7-amine (43.0 g, 0.26 mol) in DCM (200 mL) was cooled in a water bath. Zinc dust (36.0 g, 0.64 mol) was added in one portion and stirred for a few min. Acetic acid (18.8 g, 0.31 mol) was added slowly over 5-10 min and stirred for 30 min. The water bath was removed and the mixture was stirred at RT for 16 h. At this point, TLC analysis (5% MeOH in DCM) indicated complete consumption of the starting material. The mixture was diluted with 400 mL of DCM and washed with saturated NaHCO3 until the pH of the wash was about 8.5. The DCM layer was then washed with water (2×100 mL) and then brine. The solution was dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The resulting crude product was purified by flash chromatography (2% MeOH:DCM) to provide 34 g (97%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 4.89 (br s, 2H), 6.71 (d, J=1.8 Hz, 1H), 6.94 (d, J=5.4 Hz, 1H), 7.63 (d, J=1.8 Hz, 1H), 7.84 (d, J=5.4 Hz, 1H).
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Name
Quantity
36 g
Type
catalyst
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
CO[NH:3][C:4]1[N:5]=[CH:6][CH:7]=[C:8]2[CH:12]=[CH:11][O:10][C:9]=12.C(O)(=O)C>C(Cl)Cl.[Zn]>[O:10]1[C:9]2=[C:4]([NH2:3])[N:5]=[CH:6][CH:7]=[C:8]2[CH:12]=[CH:11]1

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
CONC=1N=CC=C2C1OC=C2
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18.8 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
36 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
stirred for a few min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The water bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
ADDITION
Type
ADDITION
Details
The mixture was diluted with 400 mL of DCM
WASH
Type
WASH
Details
washed with saturated NaHCO3 until the pH of the wash
WASH
Type
WASH
Details
The DCM layer was then washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by flash chromatography (2% MeOH:DCM)

Outcomes

Product
Name
Type
product
Smiles
O1C=CC=2C1=C(N=CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.